4-P-Pdot

Description

Properties

CAS No. |

134865-74-0 |

|---|---|

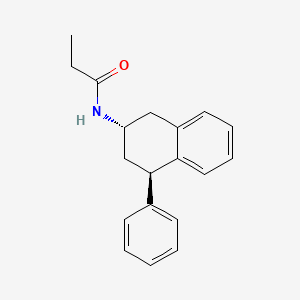

Molecular Formula |

C19H21NO |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

N-[(2S,4R)-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide |

InChI |

InChI=1S/C19H21NO/c1-2-19(21)20-16-12-15-10-6-7-11-17(15)18(13-16)14-8-4-3-5-9-14/h3-11,16,18H,2,12-13H2,1H3,(H,20,21)/t16-,18-/m1/s1 |

InChI Key |

RCYLUNPFECYGDW-SJLPKXTDSA-N |

Isomeric SMILES |

CCC(=O)N[C@H]1C[C@@H](C2=CC=CC=C2C1)C3=CC=CC=C3 |

Canonical SMILES |

CCC(=O)NC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 |

Appearance |

Solid powder |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-P-PDOT; 4PPDOT; 4P-PDOT; AH-024; 4-phenyl-2- propionamidotetralin. |

Origin of Product |

United States |

Foundational & Exploratory

The Dichotomous Nature of 4-P-PDOT: An In-depth Analysis of its MT2 Antagonism

A Technical Guide for Researchers and Drug Development Professionals

Abstract

4-phenyl-2-propionamidotetralin (4-P-PDOT) is a widely utilized pharmacological tool in the study of melatonergic systems, primarily recognized for its selective antagonist activity at the melatonin type 2 (MT2) receptor. However, a comprehensive review of the literature reveals a more complex and nuanced mechanism of action. This technical guide synthesizes the current understanding of this compound's interaction with the MT2 receptor, detailing its binding affinity, functional effects on various downstream signaling pathways, and the experimental methodologies used for its characterization. The evidence collectively portrays this compound not as a simple antagonist, but as a compound exhibiting biased agonism, with its functional output being highly dependent on the specific signaling cascade and cellular context under investigation. This guide aims to provide researchers and drug development professionals with a thorough understanding of this compound's multifaceted pharmacological profile, enabling more precise experimental design and interpretation of results.

Introduction

Melatonin, a neurohormone primarily synthesized by the pineal gland, orchestrates a wide array of physiological processes, including the regulation of circadian rhythms, sleep, and mood.[1] Its effects are mediated through two principal high-affinity G protein-coupled receptors (GPCRs), the melatonin type 1 (MT1) and type 2 (MT2) receptors.[2] The distinct roles of these receptor subtypes have spurred the development of selective ligands to dissect their individual contributions to melatonin's diverse functions. This compound has emerged as a cornerstone tool in this endeavor, initially lauded for its high selectivity as an MT2 receptor antagonist.[3] This document provides an in-depth exploration of the mechanism of action of this compound, moving beyond its classical definition to illuminate its complex signaling properties.

Binding Affinity and Selectivity

The foundational characteristic of this compound is its marked preference for the MT2 receptor over the MT1 receptor. Radioligand binding assays are the primary method for quantifying this interaction.

Table 1: Binding Affinity of this compound at Human Melatonin Receptors

| Receptor Subtype | Radioligand | pKi | Ki (nM) | Selectivity (MT1/MT2) | Reference |

| MT1 | [³H]-melatonin | 6.85 | ~141 | \multirow{2}{}{>300-fold} | [1] |

| MT2 | [³H]-melatonin | 8.97 | ~1.07 | [1] | |

| MT1 | 2-[¹²⁵I]-iodomelatonin | - | - | \multirow{2}{}{61-fold} | |

| MT2 | 2-[¹²⁵I]-iodomelatonin | - | - |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

The data clearly demonstrates that this compound possesses a significantly higher affinity for the MT2 receptor, with selectivity ratios reported to be over 300-fold in some studies. This high selectivity is the basis for its widespread use in differentiating MT1 and MT2 receptor-mediated effects.

Functional Antagonism: A Pathway-Dependent Phenomenon

While classified as an MT2 antagonist, the functional consequences of this compound binding are not uniform across all signaling pathways. Its behavior ranges from competitive antagonism to partial and even full agonism, a hallmark of biased signaling.

G Protein-Mediated Signaling

The canonical signaling pathway for MT2 receptors involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

In functional assays measuring forskolin-stimulated cAMP accumulation, this compound exhibits a striking dichotomy. While having no effect on its own at MT1 receptors, it acts as a potent agonist at MT2 receptors, inhibiting cAMP production. In some cellular systems, its efficacy in inhibiting cAMP is comparable to that of melatonin, categorizing it as a full agonist in this specific pathway.

The [³⁵S]GTPγS binding assay provides a direct measure of G protein activation. In this context, this compound's behavior is again complex. At the MT2 receptor, it can induce GTPγS binding, albeit with lower efficacy than melatonin, indicating partial agonism. Conversely, when co-administered with melatonin, it can inhibit melatonin-induced GTPγS binding, demonstrating antagonistic properties. Interestingly, it shows more potent inhibition of melatonin-induced GTPγS binding at the MT1 receptor than at the MT2 receptor.

Table 2: Functional Activity of this compound on G Protein-Mediated Signaling

| Assay | Receptor | This compound Activity | Efficacy (% of Melatonin) | pEC50 / pIC50 | Reference |

| cAMP Inhibition | MT1 | Partial Agonist | ~50% | 6.85 | |

| cAMP Inhibition | MT2 | Full Agonist | ~90-100% | 8.72 | |

| GTPγS Binding (agonist) | MT1 | No effect | 0% | - | |

| GTPγS Binding (agonist) | MT2 | Partial Agonist | 34% | - | |

| GTPγS Binding (antagonist) | MT1 | Antagonist | 100% inhibition | - | |

| GTPγS Binding (antagonist) | MT2 | Antagonist | 49% inhibition | - |

β-Arrestin Recruitment and Receptor Internalization

β-arrestin recruitment is a key mechanism for GPCR desensitization and can also initiate G protein-independent signaling cascades. This compound has been shown to induce β-arrestin recruitment at both MT1 and MT2 receptors. However, it only provokes the internalization of the MT2 receptor, with an efficacy of approximately 50% of that of melatonin. This differential effect on internalization further underscores its biased signaling profile.

Downstream Signaling Pathways

The multifaceted interactions of this compound with the MT2 receptor lead to diverse downstream cellular responses.

Protein Kinase C (PKC) Activation

In the suprachiasmatic nucleus (SCN), the brain's master circadian pacemaker, melatonin-induced phase advances are mediated by the MT2 receptor and involve the activation of Protein Kinase C (PKC). Studies have shown that this compound can block these melatonin-mediated phase advances and the associated increases in PKC activity, acting as a functional antagonist in this specific physiological context.

Regulation of Gene Expression and Cellular Processes

This compound has been instrumental in elucidating the role of MT2 receptors in various cellular processes. For instance, it has been used to demonstrate that MT2 receptor activation is involved in the regulation of apoptosis-related genes in bovine granulosa cells, where low doses of this compound can block the anti-apoptotic effects of melatonin.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells stably expressing either human MT1 or MT2 receptors.

-

Assay Buffer: Typically, a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with divalent cations (e.g., 5 mM MgCl₂) is used.

-

Incubation: In a 96-well plate, incubate a fixed concentration of radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) with varying concentrations of unlabeled this compound and the cell membrane preparation.

-

Equilibration: Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To measure the effect of this compound on adenylyl cyclase activity.

Methodology:

-

Cell Culture: Plate cells expressing MT1 or MT2 receptors in a 96-well plate and grow to confluence.

-

Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase) in the presence of varying concentrations of this compound.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Detection: Quantify the amount of cAMP produced using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 (for agonism) or IC50 (for antagonism) and the maximum efficacy.

[³⁵S]GTPγS Binding Assay

Objective: To measure the activation of G proteins by this compound.

Methodology:

-

Membrane Preparation: Use cell membranes from cells expressing the MT2 receptor.

-

Assay Buffer: A buffer containing GDP (to ensure G proteins are in their inactive state), MgCl₂, and NaCl is typically used.

-

Incubation: In a 96-well plate, incubate the cell membranes with varying concentrations of this compound in the assay buffer.

-

Reaction Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of this compound to determine agonist potency (EC50) and efficacy. For antagonism studies, perform the assay in the presence of a fixed concentration of melatonin.

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound at the MT2 receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: Biased Agonism of this compound

Caption: Biased agonism of this compound at the MT2 receptor.

Conclusion

This compound is an indispensable tool for melatonin receptor research, but its mechanism of action is far more intricate than that of a simple competitive antagonist. Its high selectivity for the MT2 receptor is undisputed, yet its functional effects are exquisitely dependent on the signaling pathway being interrogated. It can behave as a full agonist in the context of cAMP inhibition, a partial agonist for G protein activation and β-arrestin recruitment, and a functional antagonist in physiological processes such as the regulation of circadian rhythms. This biased agonism necessitates a careful and nuanced approach to experimental design and data interpretation. Researchers utilizing this compound must consider the specific signaling pathways relevant to their biological question to avoid misinterpretation of its effects. For drug development professionals, the case of this compound highlights the potential for developing pathway-selective modulators of GPCRs, which could offer more targeted therapeutic interventions with fewer off-target effects. A thorough understanding of the complex pharmacology of tool compounds like this compound is paramount for advancing our knowledge of melatonergic systems and for the successful development of novel therapeutics targeting melatonin receptors.

References

- 1. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

The Complex Relationship of 4-P-PDOT with Melatonin Receptors: A Structural and Functional Analysis

An in-depth examination of the structure-activity relationship of 4-phenyl-2-propionamidotetralin (4-P-PDOT) reveals a nuanced interaction with melatonin receptors MT1 and MT2, challenging its initial classification as a simple selective antagonist. This technical guide provides a comprehensive overview of its binding affinities, functional activities, and the experimental methodologies used for their determination, tailored for researchers, scientists, and drug development professionals.

This compound, a derivative of 4-phenyl-2-propionamidotetralin, has been a critical pharmacological tool in the study of the melatoninergic system.[1][2] Initially identified as a selective antagonist for the MT2 receptor, subsequent and more detailed investigations have unveiled a more complex profile, demonstrating that its activity is highly dependent on the specific signaling pathway being assayed.[3][4] This phenomenon, known as functional selectivity or biased agonism, underscores the intricate nature of G protein-coupled receptor (GPCR) pharmacology. This guide will delve into the quantitative data that defines this compound's interaction with MT1 and MT2 receptors and provide detailed protocols for the key experiments used in these characterizations.

Quantitative Analysis of this compound's Receptor Interactions

The pharmacological profile of this compound is best understood through the quantitative data derived from various in vitro assays. These data, summarized below, illustrate the compound's affinity for melatonin receptors and its efficacy in modulating downstream signaling pathways.

Binding Affinity

Binding affinity, typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi), quantifies the strength of the interaction between a ligand and a receptor. As shown in Table 1, this compound generally exhibits a significantly higher affinity for the MT2 receptor compared to the MT1 receptor, supporting its classification as an MT2-selective compound.[5]

| Compound | Receptor | pKi | Ki (nM) | Reference |

| This compound | MT1 | 6.85 | ~141 | |

| MT2 | 8.97 | ~1.07 | ||

| MT1 | 6.3 | ~501 | ||

| MT2 | 8.8 | ~1.58 |

Table 1: Binding Affinity of this compound at Human Melatonin Receptors. This table summarizes the reported binding affinities of this compound for the human MT1 and MT2 receptors, as determined by radioligand binding assays.

Functional Activity

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. The data for this compound reveals a complex pattern of activity, where it can act as an antagonist, a partial agonist, or even a full agonist depending on the specific signaling pathway and receptor subtype being investigated.

cAMP Production Inhibition:

Melatonin receptors are canonically coupled to Gi proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP) levels. In this pathway, this compound demonstrates partial agonism at the MT1 receptor and nearly full agonism at the MT2 receptor.

| Compound | Receptor | Assay | pEC50/pIC50 | Efficacy (% of Melatonin) | Reference |

| This compound | MT1 | cAMP Inhibition | - | ~50% (agonist) | |

| MT2 | cAMP Inhibition | 8.7 | ~90-100% (agonist) |

Table 2: Functional Activity of this compound in cAMP Inhibition Assays. This table presents the potency and efficacy of this compound in inhibiting forskolin-stimulated cAMP production, a key measure of Gi-mediated signaling.

GTPγS Binding:

The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is a direct measure of receptor activation. In this assay, this compound shows a striking difference in its activity at the two receptor subtypes. It does not induce GTPγS binding at the MT1 receptor, acting as an antagonist, but it does stimulate GTPγS binding at the MT2 receptor, albeit with low efficacy, indicating partial agonism.

| Compound | Receptor | Assay | Efficacy (% of Melatonin) | Antagonist Activity (% Inhibition of Melatonin Response) | Reference |

| This compound | MT1 | GTPγS Binding | 0% (agonist) | 100% | |

| MT2 | GTPγS Binding | 34% (agonist) | 49% |

Table 3: Functional Activity of this compound in GTPγS Binding Assays. This table highlights the differential effects of this compound on G protein activation at MT1 and MT2 receptors.

β-Arrestin Recruitment and Receptor Internalization:

GPCR signaling is also regulated by β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades. This compound has been shown to induce the recruitment of β-arrestin at both MT1 and MT2 receptors. However, it only provokes the internalization of the MT2 receptor, with an efficacy of approximately 50% of that of melatonin.

Experimental Protocols

The characterization of this compound's structure-activity relationship relies on a set of well-established experimental techniques. The following sections provide detailed methodologies for the key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes expressing the melatonin receptor of interest (MT1 or MT2).

-

Radioligand (e.g., 2-[¹²⁵I]iodomelatonin).

-

Test compound (this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of the test compound (this compound).

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and the varying concentrations of the test compound.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by a GPCR agonist.

Materials:

-

Cell membranes expressing the melatonin receptor and associated G proteins.

-

[³⁵S]GTPγS (radiolabeled, non-hydrolyzable GTP analog).

-

GDP (to ensure G proteins are in their inactive state).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 100 mM NaCl, and 1 mM EDTA).

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

-

Scintillation counter.

Procedure:

-

Pre-incubate the cell membranes with GDP to ensure that the G proteins are in the inactive, GDP-bound state.

-

Prepare a series of dilutions of the test compound (this compound).

-

In a 96-well plate, add the pre-incubated membranes, [³⁵S]GTPγS, and varying concentrations of the test compound.

-

Incubate the plate at 30°C for 60 minutes to allow for agonist-induced [³⁵S]GTPγS binding.

-

If using a filtration assay, terminate the reaction by rapid filtration through glass fiber filters and wash as described for the radioligand binding assay.

-

If using an SPA-based method, add SPA beads (e.g., wheat germ agglutinin-coated) that will capture the cell membranes. The proximity of the radiolabel to the scintillant in the beads will generate a signal.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the amount of [³⁵S]GTPγS binding as a function of the test compound concentration to determine the EC50 and the maximum effect (Emax).

cAMP Assay

This assay measures the ability of a ligand to inhibit the production of cAMP, typically stimulated by forskolin, an activator of adenylyl cyclase.

Materials:

-

Whole cells expressing the melatonin receptor of interest.

-

Forskolin.

-

Test compound (this compound).

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the detection kit.

Procedure:

-

Seed the cells in a 96-well or 384-well plate and allow them to attach overnight.

-

Pre-treat the cells with varying concentrations of the test compound (this compound) for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a competitive immunoassay format provided by the detection kit.

-

Plot the cAMP concentration as a function of the test compound concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Melatonin Receptor Signaling Pathways

The diverse functional outcomes observed with this compound can be attributed to its ability to differentially engage various signaling pathways downstream of the MT1 and MT2 receptors. Both receptors primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels. However, they can also engage other signaling partners, including Gq proteins and β-arrestins, leading to the activation of alternative pathways.

Conclusion

The structure-activity relationship of this compound at melatonin receptors is a prime example of the complexities of modern pharmacology. While its selectivity for the MT2 receptor in terms of binding affinity is well-established, its functional activity is highly pleiotropic. The ability of this compound to act as an antagonist, partial agonist, or full agonist depending on the signaling pathway highlights the importance of comprehensive pharmacological profiling for any new chemical entity. This detailed understanding is crucial for the rational design of future drugs targeting the melatoninergic system with improved selectivity and desired therapeutic effects. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this dynamic field.

References

- 1. An improved synthesis of cis-4-phenyl-2-propionamidotetralin (this compound): a selective MT(2) melatonin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]

4-P-PDOT: A Technical Guide to its Binding Affinity and Selectivity for MT2 vs MT1 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of 4-phenyl-2-propionamidotetralin (4-P-PDOT), a key antagonist for melatonin receptors. It is designed to be a comprehensive resource for researchers and professionals involved in pharmacology and drug development, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Focus: Binding Affinity and Selectivity

This compound is recognized as a selective antagonist for the melatonin receptor type 2 (MT2) over the melatonin receptor type 1 (MT1). This selectivity is crucial for the pharmacological dissection of the physiological roles of these two receptor subtypes.

Quantitative Binding Data

The binding affinity of this compound for human MT1 and MT2 receptors has been determined through competitive radioligand binding assays. The data presented below is derived from studies utilizing Chinese hamster ovary (CHO) cells stably expressing the respective human recombinant receptors.

| Ligand | Receptor Subtype | pKi | Ki (nM) | Selectivity (MT1/MT2) | Reference |

| This compound | hMT1 | 7.0 | 100 | \multirow{2}{*}{61-fold for hMT2} | [Brydon et al., 1999] |

| hMT2 | 8.78 | 1.64 | [Brydon et al., 1999] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

The determination of the binding affinity and selectivity of this compound is primarily achieved through competitive radioligand binding assays. The following is a detailed methodology based on established protocols.

Radioligand Binding Assay for MT1 and MT2 Receptors

1. Cell Culture and Membrane Preparation:

-

Cell Line: Chinese hamster ovary (CHO) cells stably transfected with the human MT1 or MT2 receptor gene are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

-

Harvesting: Cells are grown to confluence, washed with phosphate-buffered saline (PBS), and then scraped into a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Homogenization: The cell suspension is homogenized using a Polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Storage: The membrane pellet is resuspended in a buffer, protein concentration is determined (e.g., using a BCA assay), and aliquots are stored at -80°C until use.

2. Competitive Binding Assay:

-

Radioligand: 2-[¹²⁵I]-iodomelatonin is used as the radioligand.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl and 5 mM MgCl₂, pH 7.4.

-

Incubation: In a 96-well plate, the cell membranes (containing either MT1 or MT2 receptors) are incubated with a fixed concentration of 2-[¹²⁵I]-iodomelatonin and varying concentrations of the competing ligand (this compound).

-

Total Binding: Membranes are incubated with only the radioligand.

-

Non-specific Binding: Membranes are incubated with the radioligand and a high concentration of a non-labeled ligand (e.g., melatonin) to saturate all specific binding sites.

-

-

Equilibrium: The incubation is carried out for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 37°C) to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

-

Detection: The radioactivity trapped on the filters is quantified using a gamma counter.

3. Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC₅₀ Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound.

Signaling Pathways of MT1 and MT2 Receptors

Both MT1 and MT2 are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).

MT1 Receptor Signaling Pathway

Downstream Signaling Pathways Affected by 4-P-PDOT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-phenyl-2-propionamidotetralin (4-P-PDOT) is a widely utilized pharmacological tool, primarily recognized for its role as a selective antagonist of the melatonin MT2 receptor.[1] Its selectivity for the MT2 receptor over the MT1 receptor makes it an invaluable instrument for dissecting the distinct physiological roles of these two receptor subtypes.[2] Melatonin receptors, which are G protein-coupled receptors (GPCRs), are integral to regulating circadian rhythms, immune responses, and cellular proliferation.[3] The binding of ligands to these receptors initiates a cascade of intracellular signaling events. This compound, by modulating the activity of the MT2 receptor, provides a means to investigate the downstream consequences of this specific receptor's signaling. This guide provides an in-depth analysis of the signaling pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate its complex mechanism of action.

Core Signaling Pathways Modulated by this compound

This compound's interaction with melatonin receptors, predominantly MT2, triggers a complex array of downstream signaling events. Its effects are not always that of a simple antagonist; it can exhibit partial agonism and biased signaling, where it selectively activates certain pathways over others.

G Protein-Dependent Signaling

1. Cyclic AMP (cAMP) Pathway:

The canonical signaling pathway for MT1 and MT2 receptors involves the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound's effect on this pathway is multifaceted. In some systems, it acts as a partial agonist at the MT1 receptor and a full agonist at the MT2 receptor, independently inhibiting cAMP production. Conversely, it can also act as an antagonist, blocking the cAMP inhibition induced by melatonin.

2. GTPγS Binding:

GTPγS binding assays are used to measure the activation of G proteins. This compound does not induce GTPγS binding at the MT1 receptor. However, at the MT2 receptor, it can induce GTPγS binding, albeit with low efficacy (34% of melatonin). Interestingly, it potently inhibits melatonin-induced GTPγS binding at MT1 (100% inhibition) more effectively than at MT2 (49% inhibition).

3. Protein Kinase C (PKC) Pathway:

In the rat suprachiasmatic nucleus (SCN), melatonin-induced phase advances are associated with an increase in Protein Kinase C (PKC) activity. This compound has been shown to block these melatonin-mediated increases in PKC activity, suggesting that this pathway is downstream of MT2 receptor activation.

G Protein-Independent Signaling: β-Arrestin Pathway

Beyond G protein-mediated signaling, GPCRs can signal through β-arrestins. This compound has been shown to induce the recruitment of β-arrestin to both MT1 and MT2 receptors. This recruitment can lead to receptor internalization and the activation of other signaling cascades, such as the MAPK/ERK pathway. Notably, while this compound induces β-arrestin recruitment to both receptors, it only provokes the internalization of the MT2 receptor, with an efficacy of approximately 50% of that of melatonin. This is a clear example of biased signaling.

Key Downstream Kinase Cascades

1. PI3K/Akt Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade involved in cell survival, growth, and proliferation. Melatonin can stimulate the phosphorylation and activation of Akt. The addition of this compound has been demonstrated to reduce this melatonin-induced activation of the PI3K/Akt pathway, indicating that this pathway is, at least in part, mediated by the MT2 receptor.

2. MAPK/ERK Pathway:

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes. This compound has been shown to counteract the effects of melatonin on this pathway. For example, it can block the melatonin-mediated attenuation of decreased ERK phosphorylation. This suggests that MT2 receptor signaling can modulate the activity of the ERK pathway.

Regulation of Apoptosis and the Cell Cycle

In bovine granulosa cells, this compound can block the anti-apoptotic effects of low concentrations of melatonin (10⁻⁹ M). This is achieved by preventing the melatonin-induced upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl, and the downregulation of pro-apoptotic proteins such as Bax, p53, and caspase-3. However, at high concentrations of melatonin (10⁻⁵ M), this compound does not block these effects, suggesting that high doses of melatonin may act through pathways independent of MT1 and MT2 receptors.

Furthermore, this compound can influence the expression of cell cycle regulatory genes. The effects are dependent on the concentration of melatonin. For instance, it can alter the effects of melatonin on the expression of CyclinD1, CyclinE1, and P21.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of this compound on various signaling pathways as reported in the literature.

| Parameter | Receptor | Value | Efficacy/Inhibition | Reference |

| Binding Affinity (pKi) | MT1 | 6.85 | - | |

| MT2 | 8.97 | - | ||

| cAMP Inhibition | MT1 | - | ~50% of melatonin | |

| MT2 | pEC50 = 8.7 | 90% of melatonin | ||

| GTPγS Binding (Agonist) | MT1 | - | No induction | |

| MT2 | - | 34% of melatonin | ||

| GTPγS Binding (Antagonist) | MT1 | - | 100% inhibition | |

| MT2 | - | 49% inhibition | ||

| β-Arrestin Recruitment | MT1 & MT2 | Similar to binding affinities | - | |

| Receptor Internalization | MT1 | - | No internalization | |

| MT2 | - | ~50% of melatonin |

Table 1: Quantitative pharmacological data for this compound at melatonin receptors.

| Pathway/Process | Effect of this compound | Cell/Tissue Type | Reference |

| PI3K/Akt Pathway | Reduces melatonin-induced Akt phosphorylation | Bovine theca cells | |

| MAPK/ERK Pathway | Reverses melatonin-mediated effects on ERK phosphorylation | Klotho mutant mice hippocampi | |

| Apoptosis (low dose melatonin) | Blocks anti-apoptotic effects | Bovine granulosa cells | |

| Cell Cycle (melatonin dependent) | Alters expression of CyclinD1, CyclinE1, P21 | Bovine granulosa cells | |

| PKC Activity | Blocks melatonin-induced increase | Rat SCN |

Table 2: Summary of this compound's effects on downstream signaling pathways and cellular processes.

Detailed Experimental Protocols

cAMP Measurement Assay

This protocol is a general guideline for measuring changes in intracellular cAMP levels.

-

Cell Culture: Plate cells expressing the receptor of interest (e.g., CHO cells stably expressing MT1 or MT2) in a 96-well plate and grow to confluence.

-

Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a specified time to prevent cAMP degradation.

-

Treatment: Add this compound at various concentrations, either alone (to test for agonist activity) or in combination with melatonin (to test for antagonist activity). Include a positive control (e.g., forskolin, an adenylyl cyclase activator) and a vehicle control.

-

Incubation: Incubate the plate at 37°C for a predetermined time.

-

Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.

-

Detection: Measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE). The signal is typically inversely proportional to the amount of cAMP in the sample.

-

Data Analysis: Plot the data as a dose-response curve to determine EC50 or IC50 values.

β-Arrestin Recruitment Assay

A common method to measure β-arrestin recruitment is the PathHunter assay.

-

Cell Line: Use a cell line engineered to co-express the GPCR of interest fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

Cell Plating: Plate the cells in a white, clear-bottom 96-well plate and incubate overnight.

-

Compound Addition: Add this compound at various concentrations to the wells.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagent, which contains the substrate for the complemented enzyme.

-

Signal Measurement: After a further incubation period (as per the manufacturer's instructions), measure the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Generate dose-response curves to quantify the potency and efficacy of this compound in inducing β-arrestin recruitment.

Western Blotting for ERK1/2 Phosphorylation

This protocol outlines the steps to detect changes in protein phosphorylation.

-

Cell Treatment: Culture cells to the desired confluency and then serum-starve them for several hours. Treat the cells with this compound, melatonin, or a combination, for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) to normalize for loading differences.

Mandatory Visualizations

Caption: Overview of this compound's effect on MT2 receptor signaling pathways.

Caption: A typical experimental workflow for Western Blotting.

Caption: Biased signaling of this compound at the MT2 receptor.

Caption: this compound blocks melatonin's anti-apoptotic effects.

References

- 1. An improved synthesis of cis-4-phenyl-2-propionamidotetralin (this compound): a selective MT(2) melatonin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Luzindole and 4P-PDOT block the effect of melatonin on bovine granulosa cell apoptosis and cell cycle depending on its concentration - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Profile of 4-P-PDOT: A Pharmacodynamic Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-phenyl-2-propionamidotetralin (4-P-PDOT) is a widely utilized pharmacological tool in the study of the melatoninergic system. It is primarily characterized as a selective antagonist for the melatonin receptor 2 (MT2), exhibiting a significantly higher affinity for MT2 over the melatonin receptor 1 (MT1).[1][2] However, its pharmacological profile is complex, demonstrating characteristics of a partial agonist and biased agonist depending on the specific signaling pathway and cellular context being investigated.[3][4] This guide synthesizes the current understanding of this compound's in vivo and in vitro pharmacodynamics, presenting key quantitative data in a structured format, detailing experimental methodologies from seminal studies, and visualizing its mechanism of action through signaling pathway diagrams.

Pharmacodynamics of this compound

The primary mechanism of action of this compound is its interaction with melatonin receptors. While initially identified as a competitive antagonist, subsequent research has revealed a more nuanced activity profile.

Melatonin Receptor Binding and Functional Activity

This compound displays a complex interaction with melatonin receptors, acting as an antagonist, partial agonist, or even a full agonist depending on the specific downstream signaling pathway being assayed. This phenomenon is known as biased agonism.[3]

Table 1: In Vitro Pharmacodynamic Profile of this compound at Melatonin Receptors

| Parameter | Receptor | Value/Effect | Assay System | Reference |

| Binding Affinity (pKi) | MT1 | 6.85 | Recombinant HEK cells | |

| MT2 | 8.97 | Recombinant HEK cells | ||

| cAMP Production Inhibition | MT1 | Partial Agonist (~50% of Melatonin) | Recombinant HEK cells | |

| MT2 | Full Agonist (~90% of Melatonin) | Recombinant HEK cells | ||

| GTPγS Binding | MT1 | No induction; Potent inhibitor of melatonin-induced binding (100%) | Recombinant HEK cells | |

| MT2 | Low efficacy induction (34%); Partial inhibitor of melatonin-induced binding (49%) | Recombinant HEK cells | ||

| β-Arrestin Recruitment | MT1 & MT2 | Induces recruitment | Recombinant cells | |

| Receptor Internalization | MT1 | No internalization | Recombinant cells | |

| MT2 | Induces internalization (~50% of Melatonin) | Recombinant cells |

In Vivo Pharmacodynamic Effects

In vivo studies have primarily focused on the ability of this compound to antagonize the physiological effects of melatonin.

Table 2: Summary of In Vivo Effects of this compound

| Biological System | Animal Model | Effect of this compound | Dosing | Reference |

| Circadian Rhythm | C3H/HeN Mice | Antagonized melatonin-induced phase advances of circadian rhythms of wheel running activity. | Not specified | |

| Hormone Secretion | Rats | Did not eliminate the inhibitory influence of melatonin on vasopressin (AVP) secretion in vitro. In vivo, prior injection with this compound allowed melatonin to inhibit AVP secretion. Blocked melatonin-induced decrease in ACTH. | Not specified | |

| Neuroprotection | Klotho Mutant Mice | Reversed the antioxidant and memory-improving effects of melatonin. | 0.5-1.0 mg/kg, i.v. | |

| Mice with Spinal Cord Injury | Partially reversed the neuroprotective effects of melatonin. | Not specified | ||

| Cancer Growth | Murine Colon 38 Cancer Cells (in vitro) | Did not diminish the inhibitory effect of melatonin on cancer cell growth. | 10⁻⁷, 10⁻⁹ M |

Experimental Protocols

This section details the methodologies employed in key studies to characterize the pharmacodynamics of this compound.

In Vitro cAMP Inhibition Assay

-

Objective: To determine the effect of this compound on adenylyl cyclase activity mediated by MT1 and MT2 receptors.

-

Cell Line: Human Embryonic Kidney (HEK) cells stably expressing either human MT1 or MT2 receptors.

-

Protocol:

-

Cells are cultured to an appropriate confluency.

-

The cells are then incubated with varying concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator).

-

The intracellular cyclic AMP (cAMP) levels are measured using a suitable assay, such as a competitive immunoassay (e.g., HTRF).

-

The potency (pEC50 or pKi) and efficacy (% inhibition relative to melatonin) of this compound are calculated from the concentration-response curves.

-

In Vivo Assessment of Circadian Rhythm Modulation

-

Objective: To evaluate the antagonist effect of this compound on melatonin-induced phase shifts of the circadian clock.

-

Animal Model: C3H/HeN mice, which have a robust response to melatonin.

-

Protocol:

-

Mice are individually housed in cages equipped with running wheels and maintained in constant darkness to allow for free-running circadian rhythms.

-

Activity data is continuously recorded and analyzed to determine the circadian time (CT).

-

At a specific circadian time (e.g., CT 10), mice are administered this compound followed by a dose of melatonin.

-

The subsequent activity onsets are monitored for several days to determine any phase shift in the circadian rhythm.

-

The phase-shifting effect is compared to control groups receiving vehicle, melatonin alone, or this compound alone.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

References

- 1. peerj.com [peerj.com]

- 2. High and low dose of luzindole or 4-phenyl-2-propionamidotetralin (this compound) reverse bovine granulosa cell response to melatonin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-4-Phenyl-2-propionamidotetralin: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and synthesis of cis-4-Phenyl-2-propionamidotetralin (also known as 4-P-PDOT). This compound is a potent and selective antagonist of the melatonin receptor 2 (MT2), making it a valuable pharmacological tool for investigating the physiological roles of melatonin and its receptors. This document details the known chemical and physical properties, provides an in-depth look at a key synthetic route, and outlines the signaling pathway associated with its biological target.

Chemical and Physical Properties

While a comprehensive experimental characterization of all physical properties is not publicly available in a consolidated format, the fundamental chemical properties of cis-4-Phenyl-2-propionamidotetralin can be derived from its structure.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁NO | Calculated |

| Molecular Weight | 279.38 g/mol | Calculated |

| Appearance | White solid | Inferred |

| Melting Point | Not consistently reported in public literature. | - |

| Boiling Point | Not reported in public literature. | - |

| Solubility | Not explicitly reported in public literature. | - |

Synthesis of cis-4-Phenyl-2-propionamidotetralin

An improved and efficient diastereoselective synthesis for cis-4-Phenyl-2-propionamidotetralin has been developed, providing a reliable method for its preparation on a gram scale.[1][2][3] The key steps of this synthesis are outlined below.

Experimental Workflow: Synthesis of cis-4-Phenyl-2-propionamidotetralin

Caption: Synthetic workflow for cis-4-Phenyl-2-propionamidotetralin.

Experimental Protocol

The following protocol is a composite of the general steps described in the literature for the synthesis of (±)-cis-4-P-PDOT.[1]

Step 1: Enamide Formation

-

Reactants: 4-Phenyl-2-tetralone, propionamide, and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Solvent: Toluene.

-

Procedure: A mixture of 4-phenyl-2-tetralone, propionamide, and a catalytic amount of p-TsOH in toluene is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product, N-(4-phenyl-3,4-dihydronaphthalen-2-yl)propionamide, is then purified, typically by column chromatography.

Step 2: Diastereoselective Reduction

-

Reactant: N-(4-phenyl-3,4-dihydronaphthalen-2-yl)propionamide.

-

Catalyst: 10% Palladium on carbon (Pd/C).

-

Solvent: Ethyl acetate.

-

Procedure: The enamide is dissolved in ethyl acetate, and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to hydrogenation with hydrogen gas (typically under a hydrogen atmosphere maintained by a balloon or at a specified pressure). The reaction is monitored by TLC until the starting material is consumed. The catalyst is then removed by filtration (e.g., through a pad of Celite), and the solvent is evaporated to yield the crude product. The desired cis-diastereomer is then isolated and purified, often by recrystallization or column chromatography, to afford cis-4-Phenyl-2-propionamidotetralin as a white solid.

Spectroscopic Data

Mechanism of Action and Signaling Pathway

cis-4-Phenyl-2-propionamidotetralin acts as a selective antagonist at the MT2 melatonin receptor.[1] The MT2 receptor is a G-protein coupled receptor (GPCR) primarily coupled to inhibitory G-proteins (Gi/o). Antagonism by cis-4-Phenyl-2-propionamidotetralin blocks the downstream signaling cascade typically initiated by the endogenous ligand, melatonin.

MT2 Receptor Signaling Pathway

Caption: MT2 receptor signaling pathway and the antagonistic action of cis-4-Phenyl-2-propionamidotetralin.

Upon activation by melatonin, the MT2 receptor activates the inhibitory G-protein, Gi/o. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequently alters the phosphorylation state of downstream targets such as the cAMP response element-binding protein (CREB), ultimately modulating gene transcription and cellular responses. By blocking the binding of melatonin to the MT2 receptor, cis-4-Phenyl-2-propionamidotetralin prevents this signaling cascade from being initiated.

Conclusion

cis-4-Phenyl-2-propionamidotetralin is a key pharmacological agent for the study of melatonin receptor function. Its diastereoselective synthesis from 4-phenyl-2-tetralone provides a reliable route for its preparation. As a selective MT2 antagonist, it allows for the specific interrogation of the physiological and pathological roles of this receptor subtype. Further detailed characterization of its physicochemical properties would be beneficial for its broader application in various experimental settings.

References

4-P-PDOT: A Technical Guide to Investigating Melatonin Receptor Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-phenyl-2-propionamidotetralin (4-P-PDOT) is a potent and selective antagonist for the melatonin type 2 (MT2) receptor, making it an invaluable pharmacological tool for elucidating the distinct physiological roles of the MT1 and MT2 receptor subtypes.[1] Its selectivity allows for the targeted investigation of MT2 receptor-mediated signaling pathways and functions, aiding in the development of novel therapeutics targeting the melatoninergic system. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in key assays, and a summary of its application in studying melatonin receptor signaling.

Pharmacological Profile of this compound

This compound exhibits a significantly higher affinity for the MT2 receptor compared to the MT1 receptor, with selectivity ratios reported to be over 300-fold.[1][2] However, its pharmacological activity is complex and can be context-dependent, acting as a competitive antagonist, partial agonist, or inverse agonist depending on the cell type, receptor expression levels, and the specific signaling pathway being investigated.[3]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound at human melatonin receptors as reported in the scientific literature.

| Receptor Subtype | Ligand | pKi (Binding Affinity) | Reference |

| MT1 | This compound | 6.85 | |

| MT2 | This compound | 8.97 |

| Assay Type | Receptor Subtype | Ligand | pEC50 / pIC50 (Functional Potency) | Intrinsic Activity | Reference |

| cAMP Inhibition | MT1 | This compound | - | ~50% of melatonin | |

| cAMP Inhibition | MT2 | This compound | 8.72 | 0.86 | |

| GTPγS Binding | MT1 | This compound | - | No induction | |

| GTPγS Binding | MT2 | This compound | - | 34% of melatonin | |

| β-Arrestin Recruitment | MT2 | This compound | - | ~50% of melatonin |

Melatonin Receptor Signaling Pathways

Melatonin receptors, MT1 and MT2, are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, they can also modulate other signaling cascades, including phospholipase C (PLC) activation and ERK/MAPK pathways.

Caption: Overview of MT1 and MT2 receptor signaling pathways.

This compound, by selectively antagonizing the MT2 receptor, allows researchers to dissect the specific contributions of this receptor subtype to the overall cellular response to melatonin.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for melatonin receptors.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Prepare membranes from cells stably expressing either human MT1 or MT2 receptors.

-

Incubation: In a 96-well plate, incubate the cell membranes (5-20 µg of protein) with a fixed concentration of radioligand (e.g., 2-[125I]iodomelatonin) and a range of concentrations of unlabeled this compound. The incubation should be carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) for 60-120 minutes at 25-37°C.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethylenimine. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay is used to determine the effect of this compound on adenylyl cyclase activity, typically by measuring its ability to inhibit forskolin-stimulated cAMP production.

Caption: Workflow for a forskolin-stimulated cAMP accumulation assay.

Methodology:

-

Cell Culture: Seed Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing MT1 or MT2 receptors into 96- or 384-well plates and culture overnight.

-

Compound Addition: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except the basal control) to stimulate cAMP production. A phosphodiesterase inhibitor, such as IBMX, is often included to prevent cAMP degradation.

-

Incubation: Incubate the plates at room temperature or 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and quantify the intracellular cAMP levels using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.

-

Data Analysis: Generate dose-response curves and calculate the pEC50 (for agonists) or pIC50 (for antagonists) and the intrinsic activity of this compound relative to a full agonist like melatonin.

[35S]GTPγS Binding Assay

This assay measures the activation of G proteins by GPCRs and can be used to characterize the agonist or antagonist properties of this compound.

References

- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-P-PDOT in Elucidating MT2 Receptor Pharmacology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The melatonin MT2 receptor, a G protein-coupled receptor, is a key target in the treatment of sleep and circadian rhythm disorders, as well as having potential therapeutic applications in pain, and neurodegenerative diseases. The development of selective ligands for the MT2 receptor is crucial for understanding its physiological roles and for the development of novel therapeutics. 4-Phenyl-2-propionamidotetralin (4-P-PDOT) has emerged as a pivotal pharmacological tool in this endeavor. This technical guide provides an in-depth overview of the use of this compound to characterize the pharmacology of the MT2 receptor, detailing its binding affinity, selectivity, and functional activity. Furthermore, it outlines key experimental protocols and visualizes the associated signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds at the human MT1 and MT2 receptors, providing a comparative overview of their binding affinities and functional potencies.

Table 1: Binding Affinities (Ki) of Melatoninergic Ligands at Human MT1 and MT2 Receptors.

| Compound | MT1 Ki (nM) | MT2 Ki (nM) | Selectivity (MT1/MT2) | Reference |

| Melatonin | 0.03-0.1 | 0.1-0.5 | ~3-5 fold for MT1 | |

| This compound | 1.0-5.0 | 0.03-0.1 | ~30-100 fold for MT2 | |

| Luzindole | 10-30 | 0.5-2.0 | ~15-20 fold for MT2 | |

| Prazosin | 40 | 1000 | 25 fold for MT1 |

Table 2: Functional Activity of this compound at Human MT2 Receptors.

| Assay Type | Parameter | Value | Cell Line | Reference |

| [³⁵S]GTPγS Binding | IC₅₀ (nM) | 0.2-1.0 | HEK293 | |

| cAMP Inhibition | IC₅₀ (nM) | 0.1-0.5 | CHO | |

| ERK1/2 Phosphorylation | EC₅₀ (nM) | 1-5 | NIH3T3 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core experimental protocols used to characterize the interaction of this compound with the MT2 receptor.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a ligand for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the MT1 and MT2 receptors.

Materials:

-

Membranes from cells stably expressing human MT1 or MT2 receptors (e.g., HEK293, CHO).

-

Radioligand: 2-[¹²⁵I]-iodomelatonin.

-

Non-specific binding control: Melatonin (1-10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Test compound: this compound at various concentrations.

-

Scintillation cocktail and counter.

Procedure:

-

Incubate cell membranes (10-20 µg protein) with a fixed concentration of 2-[¹²⁵I]-iodomelatonin (typically at or below its Kd value).

-

Add increasing concentrations of this compound to compete with the radioligand.

-

For non-specific binding, a high concentration of unlabeled melatonin is added.

-

Incubate at 37°C for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: The IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assays

This assay measures the activation of G proteins following receptor agonism or antagonism.

Objective: To determine the functional potency (IC₅₀) of this compound as an antagonist at the MT2 receptor.

Materials:

-

Membranes from cells expressing MT2 receptors.

-

Agonist: Melatonin.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

GDP.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

Procedure:

-

Pre-incubate membranes with increasing concentrations of this compound.

-

Add a fixed concentration of melatonin (typically its EC₅₀ value) to stimulate the receptor.

-

Add GDP to the assay buffer.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Measure the bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the melatonin-stimulated [³⁵S]GTPγS binding, is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of the MT2 receptor and the experimental workflow for its characterization using this compound.

Understanding the partial agonist activity of 4-P-PDOT at MT2 receptors

An In-Depth Technical Guide to the Partial Agonist Activity of 4-P-PDOT at MT2 Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-phenyl-2-propionamidotetralin (this compound) is a widely utilized pharmacological tool, historically classified as a selective antagonist for the melatonin MT2 receptor. However, extensive research has revealed a more complex pharmacological profile. This compound exhibits significant partial agonist activity at the MT2 receptor, demonstrating pathway-dependent effects, a phenomenon known as biased agonism or functional selectivity. This guide provides a comprehensive overview of the partial agonist activity of this compound at the MT2 receptor, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Pharmacological Profile of this compound

The activity of this compound is highly dependent on the signaling pathway being measured. While it was initially developed as an antagonist, it clearly behaves as a partial or even full agonist in certain functional assays, particularly at the MT2 receptor.[1] Its affinity for the MT2 receptor is significantly higher than for the MT1 receptor.[2][3]

Table 1: Binding Affinity of this compound at Melatonin Receptors

| Compound | Receptor | Binding Affinity (pKi) | Selectivity (MT2 vs. MT1) | Reference |

| This compound | MT1 | 6.85 | \multirow{2}{*}{300- to 1,500-fold} | [1] |

| This compound | MT2 | 8.97 | [1] |

Table 2: Functional Activity of this compound in G-Protein Dependent Pathways

This table summarizes the efficacy of this compound in modulating G-protein signaling cascades, specifically the inhibition of cyclic AMP (cAMP) production and the stimulation of GTPγS binding, compared to the endogenous agonist melatonin.

| Pathway | Receptor | Potency (pEC50/pIC50) | Efficacy (% of Melatonin) | Activity Type | Reference |

| cAMP Inhibition | MT1 | ~6.85 | ~50% | Partial Agonist | |

| MT2 | 8.7 | ~90-100% | Strong Partial / Full Agonist | ||

| GTPγS Binding | MT1 | - | 0% (No induction) | Antagonist | |

| MT2 | - | 34% | Weak Partial Agonist |

Table 3: Functional Activity of this compound in β-Arrestin Pathway

This table details the ability of this compound to engage the β-arrestin pathway, leading to β-arrestin recruitment and subsequent receptor internalization.

| Pathway | Receptor | Efficacy (% of Melatonin) | Activity Type | Reference |

| β-Arrestin Recruitment | MT1 | - | Partial Agonist | |

| MT2 | - | Partial Agonist | ||

| Receptor Internalization | MT1 | 0% (No induction) | Antagonist | |

| MT2 | ~50% | Partial Agonist |

Signaling Pathways and Biased Agonism of this compound

Melatonin receptors, including MT2, are G-protein coupled receptors (GPCRs) that primarily couple to Gαi proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, like many GPCRs, MT2 receptors can signal through G-protein independent pathways involving β-arrestins.

This compound demonstrates biased agonism, meaning it preferentially activates certain downstream signaling pathways over others. At the MT2 receptor, it acts as a strong partial or full agonist for the Gαi-cAMP pathway but only a weak partial agonist for GTPγS binding and a partial agonist for β-arrestin recruitment and receptor internalization. This functional selectivity makes this compound a complex but valuable tool for dissecting the specific roles of different MT2-mediated signaling cascades.

Caption: Signaling pathways activated by this compound at the MT2 receptor.

The diagram below illustrates the concept of this compound's biased agonism at the MT2 receptor, highlighting its differential efficacy across various signaling outputs compared to a balanced agonist like melatonin.

Caption: Biased agonism profile of this compound at the MT2 receptor.

Key Experimental Protocols

The characterization of this compound's partial agonism relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments.

cAMP Inhibition Assay

This assay measures the ability of a ligand to inhibit the production of cyclic AMP, typically after stimulation with forskolin, which directly activates adenylyl cyclase.

Principle: The assay quantifies intracellular cAMP levels. In cells expressing the Gαi-coupled MT2 receptor, agonist activation inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP production. This reduction is measured using competitive immunoassays, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human MT2 receptor are cultured to ~80-90% confluency.

-

Cell Plating: Cells are harvested and seeded into 384-well assay plates at a predetermined density and incubated to allow attachment.

-

Compound Addition: Serial dilutions of this compound, melatonin (positive control), and a vehicle (negative control) are added to the wells.

-

Stimulation: Forskolin is added to all wells (except for basal controls) to stimulate adenylyl cyclase and raise intracellular cAMP levels. The plate is incubated for a defined period (e.g., 30 minutes) at room temperature.

-

Lysis and Detection: A lysis buffer containing the detection reagents (e.g., HTRF donor and acceptor antibodies) is added. The reagents compete with the cAMP produced by the cells.

-

Signal Reading: After incubation, the plate is read on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis: The data are normalized and plotted as a concentration-response curve to determine the IC50 (potency) and Emax (efficacy) for each compound.

Caption: Experimental workflow for a cAMP inhibition HTRF assay.

β-Arrestin Recruitment Assay

This assay measures the translocation of cytosolic β-arrestin proteins to an activated GPCR at the cell membrane.

Principle: The most common methods, such as the PathHunter assay, use enzyme fragment complementation (EFC). The MT2 receptor is fused to a small enzyme fragment, while β-arrestin is fused to the larger, complementing fragment. Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity and reconstituting a functional enzyme. This enzyme converts a substrate to produce a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.

Methodology:

-

Cell Line: Use a cell line engineered to co-express the MT2 receptor fused to an enzyme donor fragment (e.g., ProLink) and β-arrestin fused to an enzyme acceptor (EA).

-

Cell Plating: Seed the engineered cells into white, opaque 384-well assay plates.

-

Compound Addition: Add serial dilutions of this compound and control ligands to the wells.

-

Incubation: Incubate the plate at 37°C for a period sufficient to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes).

-

Detection: Add the substrate solution according to the manufacturer's protocol and incubate at room temperature to allow for signal development.

-

Signal Reading: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the concentration-response data to calculate the EC50 and Emax for β-arrestin recruitment for each compound.

Caption: Experimental workflow for a β-arrestin recruitment assay.

Conclusion

The pharmacological profile of this compound is more nuanced than that of a simple competitive antagonist. At the MT2 receptor, it is a potent, biased partial agonist. It strongly engages the Gαi-cAMP pathway while demonstrating weaker partial agonism in G-protein activation (GTPγS binding) and β-arrestin-mediated pathways. This complex behavior underscores the importance of characterizing ligands across multiple signaling pathways to fully understand their mechanism of action. For researchers in drug development, the functional selectivity of this compound provides a critical framework for designing novel MT2 ligands with specific signaling profiles, potentially separating desired therapeutic effects from unwanted side effects.

References

Stereochemical Nuances of 4-P-PDOT: A Technical Deep Dive into Receptor Activity

For Immediate Release

Urbino, Italy – A comprehensive understanding of the stereochemical requirements for the activity of 4-phenyl-2-propionamidotetralin (4-P-PDOT) at melatonin receptors is critical for the rational design of next-generation subtype-selective ligands. This technical guide synthesizes the current knowledge on the subject, providing researchers, scientists, and drug development professionals with a detailed overview of the structure-activity relationships, experimental methodologies, and signaling pathways associated with this important pharmacological tool.

This compound is widely recognized as a selective antagonist for the MT2 melatonin receptor, exhibiting significantly higher affinity for this subtype over the MT1 receptor.[1][2][3] However, its pharmacological profile is more complex than that of a simple antagonist. Studies have revealed that this compound can act as a partial agonist or even a full agonist at both MT1 and MT2 receptors, depending on the specific signaling pathway being assayed.[4] This phenomenon, known as biased agonism or functional selectivity, underscores the importance of a multi-faceted approach to characterizing the activity of this compound and its analogs.

Stereochemistry: The Key to Activity and Selectivity

This compound possesses two chiral centers, giving rise to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The spatial arrangement of the substituents at these centers profoundly influences the molecule's interaction with the melatonin receptors. It has been established that the individual stereoisomers of this compound have been successfully synthesized and pharmacologically evaluated.

Quantitative Analysis of this compound Activity

The following tables summarize the available quantitative data for racemic this compound at human MT1 and MT2 receptors across various functional assays. This data illustrates the compound's biased signaling profile.

Table 1: Binding Affinity of Racemic this compound at Melatonin Receptors

| Receptor | pKi | Reference |

| MT1 | 6.85 | |

| MT2 | 8.97 |

Table 2: Functional Activity of Racemic this compound in cAMP Inhibition Assays

| Receptor | pEC50 | Efficacy (% of Melatonin) | Intrinsic Activity | Reference |

| MT1 | - | ~50% | Partial Agonist | |

| MT2 | 8.7 | ~90% | Full Agonist |

Table 3: Functional Activity of Racemic this compound in GTPγS Binding Assays

| Receptor | Agonist Activity (Efficacy) | Antagonist Activity (% Inhibition of Melatonin Response) | Reference |

| MT1 | No induction | 100% | |

| MT2 | 34% | 49% |

Table 4: Functional Activity of Racemic this compound in β-Arrestin Recruitment Assays

| Receptor | Activity | Efficacy (% of Melatonin) | Reference |

| MT1 | No recruitment | - | |

| MT2 | Recruitment | ~50% |

Signaling Pathways Modulated by this compound

The differential activity of this compound across various functional assays can be attributed to its modulation of distinct downstream signaling cascades. Melatonin receptors, being G protein-coupled receptors (GPCRs), primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, they can also signal through other pathways, including the recruitment of β-arrestin.

Figure 1: G-protein dependent signaling pathway of the MT2 receptor.

The diagram above illustrates the canonical Gi/o-coupled signaling pathway. This compound's agonistic activity in cAMP assays suggests it effectively activates this cascade, particularly at the MT2 receptor.

Figure 2: β-arrestin mediated signaling and receptor regulation.